molecular formula C15H13BrO3 B14537895 1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- CAS No. 61983-06-0

1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)-

Cat. No.: B14537895
CAS No.: 61983-06-0
M. Wt: 321.16 g/mol
InChI Key: VMKZNKCHGXPFRJ-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions and subsequent functional group modifications . The scalability of these methods allows for the production of the compound in larger quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties.

Scientific Research Applications

1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Naphthalenedione, 3-bromo-4-(3-methyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

61983-06-0

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

3-bromo-4-(3-methylbutanoyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H13BrO3/c1-8(2)7-11(17)12-9-5-3-4-6-10(9)14(18)15(19)13(12)16/h3-6,8H,7H2,1-2H3

InChI Key

VMKZNKCHGXPFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br

Origin of Product

United States

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